

A Spectroscopic Comparison: **cis-1,2-Cyclopropanedicarboxylic Acid and its Anhydride**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,2-Cyclopropanedicarboxylic acid*

Cat. No.: *B072959*

[Get Quote](#)

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **cis-1,2-cyclopropanedicarboxylic acid** and its corresponding cyclic anhydride, 3-oxabicyclo[3.1.0]hexane-2,4-dione. The formation of the anhydride from the diacid is a fundamental chemical transformation, and understanding the distinct spectroscopic signatures of each compound is crucial for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry. This document presents key experimental data in a comparative format, outlines the methodologies for data acquisition, and illustrates the chemical relationship between these two molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of **cis-1,2-cyclopropanedicarboxylic acid** and its anhydride, providing a clear basis for their differentiation.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group	cis-1,2-Cyclopropanedicarboxylic Acid (cm⁻¹)	3-Oxabicyclo[3.1.0]hexane-2,4-dione (cm⁻¹)	Key Differences
O-H Stretch (Carboxylic Acid)	~3000 (broad)	Absent	Disappearance of the broad O-H band.
C=O Stretch (Carboxylic Acid)	~1700	Absent	Disappearance of the carboxylic acid carbonyl peak.
C=O Stretch (Anhydride)	Absent	~1850 and ~1780 (two bands)	Appearance of two characteristic anhydride carbonyl peaks at higher wavenumbers. [1]
C-O Stretch	~1200-1300	~1250 and ~950	Shift and change in pattern of C-O stretching bands.

Table 2: ¹H NMR Spectroscopy Data (DMSO-d₆)

Proton	cis-1,2-Cyclopropanedicarboxylic Acid (ppm)	3-Oxabicyclo[3.1.0]hexane-2,4-dione (ppm)[2]	Key Differences
-COOH	~12.0 (broad singlet, 2H)	Absent	Disappearance of the acidic proton signal.
-CH- (methine)	~1.8-2.0 (m, 2H)	~2.90-2.94 (m, 2H) [2]	Downfield shift of the methine protons upon anhydride formation.
-CH ₂ - (methylene)	~1.2-1.4 (m, 2H)	~1.59-1.85 (m, 2H) [2]	Downfield shift of the methylene protons.

Table 3: ^{13}C NMR Spectroscopy Data

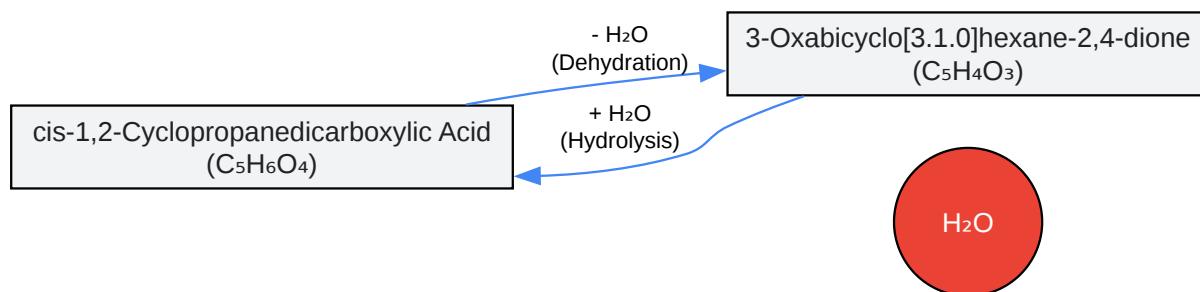

Carbon	cis-1,2-Cyclopropanedicarboxylic Acid (ppm)	3-Oxabicyclo[3.1.0]hexane-2,4-dione (ppm)	Key Differences
C=O (carbonyl)	~174	~170	Upfield shift of the carbonyl carbon signal in the anhydride.
-CH- (methine)	~22	~25	Downfield shift of the methine carbon signal.
-CH ₂ - (methylene)	~15	~18	Downfield shift of the methylene carbon signal.

Table 4: Mass Spectrometry Data

Compound	Molecular Weight	Key Fragments (m/z)
cis-1,2-Cyclopropanedicarboxylic Acid	130.10 g/mol [3]	112 ($[\text{M}-\text{H}_2\text{O}]^+$), 85 ($[\text{M}-\text{COOH}]^+$)[3]
3-Oxabicyclo[3.1.0]hexane-2,4-dione	112.08 g/mol [4]	84 ($[\text{M}-\text{CO}]^+$), 68 ($[\text{M}-\text{CO}_2]^+$)

Logical Relationship: Dehydration of Diacid to Anhydride

The formation of 3-oxabicyclo[3.1.0]hexane-2,4-dione from **cis-1,2-cyclopropanedicarboxylic acid** is a dehydration reaction, typically facilitated by heating or the use of a dehydrating agent. This relationship is visualized in the following diagram.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-氧杂二环[3.1.0]己烷-2,4-二酮 | 5617-74-3 [m.chemicalbook.com]
- 2. cis-1,2-Cyclopropanedicarboxylic acid | C₅H₆O₄ | CID 726455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Oxabicyclo(3.1.0)hexane-2,4-dione | C₅H₄O₃ | CID 2734721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 5617-74-3: 3-Oxabicyclo[3.1.0]hexane-2,4-dione [cymitquimica.com]
- To cite this document: BenchChem. [A Spectroscopic Comparison: cis-1,2-Cyclopropanedicarboxylic Acid and its Anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072959#spectroscopic-comparison-of-1-2-cyclopropanedicarboxylic-acid-with-its-anhydride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com